

5-Fluoro-4-methoxy-2-nitroaniline chemical properties

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Compound of Interest

Compound Name: 5-Fluoro-4-methoxy-2-nitroaniline

Cat. No.: B1360405

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An In-Depth Technical Guide to **5-Fluoro-4-methoxy-2-nitroaniline**: Properties, Synthesis, and Applications

Introduction

5-Fluoro-4-methoxy-2-nitroaniline is a substituted aniline derivative that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique arrangement of functional groups—a fluorine atom, a methoxy group, a nitro group, and an amine on a benzene ring—makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted cancer therapies.

The strategic placement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy, amino) groups on the aromatic ring imparts specific reactivity, allowing for selective chemical transformations. This has made **5-Fluoro-4-methoxy-2-nitroaniline** an indispensable precursor in the synthesis of several kinase inhibitors.^[1] Notably, it is a key starting material in the preparation of Osimertinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase.^{[1][2][3][4]}

This document will delve into the physicochemical characteristics of this compound, provide detailed synthetic protocols, discuss its chemical reactivity, and outline essential safety and handling procedures for laboratory and industrial settings.

Physicochemical Properties

The physical and chemical properties of **5-Fluoro-4-methoxy-2-nitroaniline** are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical reactions.

Property	Value	Source(s)
IUPAC Name	4-fluoro-2-methoxy-5-nitroaniline	[5][6]
CAS Number	1075705-01-9	[5][6]
Molecular Formula	C ₇ H ₇ FN ₂ O ₃	[1][6]
Molecular Weight	186.14 g/mol	[1][6]
Appearance	Pale yellow to brown crystalline powder	[3][5][7]
Melting Point	128-132 °C	[3][7]
Boiling Point	354.8 ± 37.0 °C (Predicted)	[3]
Density	1.412 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1]	
pKa	2.31 ± 0.10 (Predicted)	[3]
InChI Key	FYSIGSQCZXQTIH-UHFFFAOYSA-N	[3][5][6][8]

Synthesis and Purification

Several synthetic routes to **5-Fluoro-4-methoxy-2-nitroaniline** have been reported, primarily involving the nitration of a substituted aniline precursor.[2] The choice of method often depends on the desired scale, yield, and purity. A common and effective laboratory-scale synthesis involves the direct nitration of 4-fluoro-2-methoxyaniline.

Experimental Protocol: Nitration of 4-Fluoro-2-methoxyaniline

This protocol describes a widely used method for the preparation of **5-Fluoro-4-methoxy-2-nitroaniline**.^{[3][9]} The rationale behind each step is provided to ensure a thorough understanding of the process.

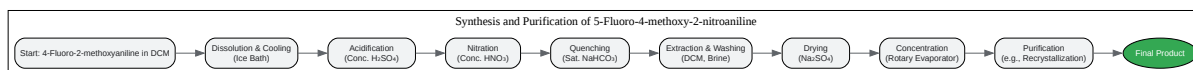
Materials:

- 4-Fluoro-2-methoxyaniline
- Dichloromethane (DCM)
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Saturated Brine Solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution and Cooling:** Dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in dichloromethane in a round-bottom flask.^{[3][9]} The choice of DCM as a solvent is due to its inertness under nitrating conditions and its ability to dissolve the starting material. Cool the solution in an ice bath with stirring. This is a critical step to control the exothermic nature of the subsequent acid addition and nitration, preventing over-nitration and side product formation.
- **Acidification:** Slowly add concentrated sulfuric acid dropwise to the cooled solution.^{[3][9]} Sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO_2^+), the active electrophile in this reaction.
- **Nitration:** Add concentrated nitric acid dropwise to the reaction mixture while maintaining the temperature with the ice bath.^{[3][9]} The slow addition of nitric acid is crucial to control the reaction rate and prevent a dangerous temperature increase. Stir the mixture for several hours under ice-cooling to allow the reaction to proceed to completion.^[3]
- **Quenching:** Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is approximately 8.^[3] This step neutralizes the excess sulfuric and nitric acids, making the mixture safe to handle and work up. The effervescence observed is due to the release of carbon dioxide gas.
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by a wash with saturated brine.^{[3][9]} The brine wash helps to remove any remaining water from the organic layer.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.^{[3][9]}
- **Purification:** The crude product can be further purified by recrystallization or by washing with a non-polar solvent like petroleum ether to remove impurities, yielding the final product as a solid.^[9]

Synthesis Workflow Diagram



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Caption: A step-by-step workflow for the synthesis and purification of **5-Fluoro-4-methoxy-2-nitroaniline**.

Spectroscopic Data

Characterization of **5-Fluoro-4-methoxy-2-nitroaniline** is typically performed using standard spectroscopic techniques to confirm its structure and purity. While the raw spectral data is not provided here, it is available through various chemical databases.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the amine protons, and the methoxy group protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.
 - ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic splitting pattern.
 - IR (Infrared) Spectroscopy: The IR spectrum will exhibit absorption bands corresponding to the N-H stretches of the amine group, the C-H stretches of the aromatic ring and methoxy group, the N-O stretches of the nitro group, and the C-F stretch.
 - MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its exact mass (186.04407025 Da).
- [6]

Researchers can access spectral data for **5-Fluoro-4-methoxy-2-nitroaniline** from suppliers and databases such as ChemicalBook.[8]

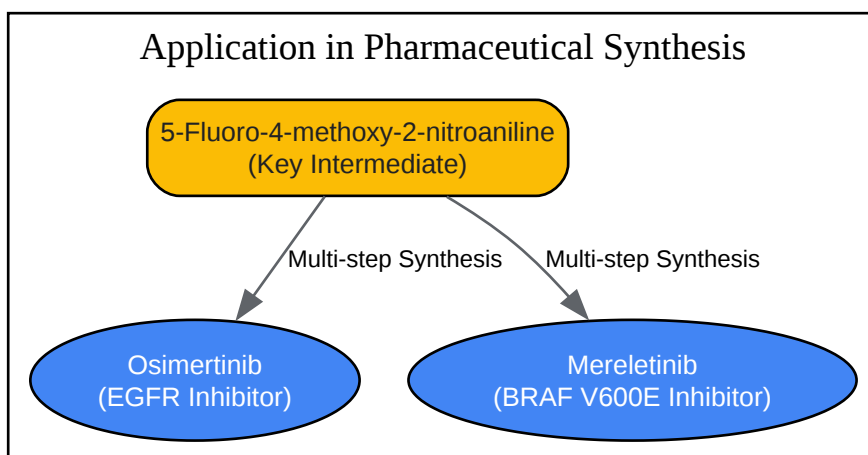
Chemical Reactivity and Applications

The chemical behavior of **5-Fluoro-4-methoxy-2-nitroaniline** is dictated by its array of functional groups.[1] The presence of both electron-donating and electron-withdrawing groups makes it a versatile intermediate for a variety of chemical transformations, including substitution and reduction reactions.[1]

Its most significant application lies in its role as a key intermediate in the synthesis of targeted cancer therapies.[1][10]

- **Synthesis of Osimertinib:** **5-Fluoro-4-methoxy-2-nitroaniline** is a critical starting material in the multi-step synthesis of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer with specific EGFR mutations.[2]
- **Synthesis of Mereletinib:** This compound is also used as a reagent in the preparation of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is implicated in various cancers.[1][3][4]

Role in Drug Synthesis Diagram



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Caption: Role of **5-Fluoro-4-methoxy-2-nitroaniline** as a key intermediate in the synthesis of targeted cancer drugs.

Safety and Handling

5-Fluoro-4-methoxy-2-nitroaniline is a chemical that requires careful handling due to its potential health hazards.^[1] Adherence to proper safety protocols is essential to minimize risks in a laboratory or industrial setting.

GHS Hazard Classification:

- H302: Harmful if swallowed^{[5][6]}
- H315: Causes skin irritation^{[5][6]}
- H319: Causes serious eye irritation^{[5][6]}
- H335: May cause respiratory irritation^{[5][6]}

Recommended Safety Precautions:

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^{[1][11]}
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.^[12]
 - Hand Protection: Use chemically resistant gloves.^[13]
 - Body Protection: Wear a lab coat and appropriate protective clothing.^{[1][11]}
- Handling: Avoid contact with skin, eyes, and clothing.^{[11][12]} Do not breathe dust.^[12] Prevent the formation of dust and aerosols.^[11] Wash hands thoroughly after handling.^[11]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.^{[1][3][12]} Keep away from sources of heat, flames, and incompatible substances such as strong oxidizing agents and acids.^{[1][12]}
- First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][12]
- Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation occurs.[11][12]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[11][12]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11][12]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[1][11]

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